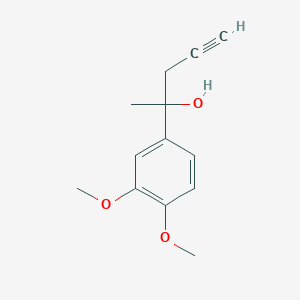

2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)pent-4-yn-2-ol |

InChI |

InChI=1S/C13H16O3/c1-5-8-13(2,14)10-6-7-11(15-3)12(9-10)16-4/h1,6-7,9,14H,8H2,2-4H3 |

InChI Key |

SMPJBKXFVNOOFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)(C1=CC(=C(C=C1)OC)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,4 Dimethoxyphenyl 4 Pentyn 2 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.comias.ac.in This process involves breaking bonds and interconverting functional groups to identify potential synthetic pathways. deanfrancispress.comias.ac.inresearchgate.net

Disconnection at the Alcohol Carbon-Carbon Bond

A primary retrosynthetic disconnection for 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol involves breaking the carbon-carbon bond adjacent to the hydroxyl group. This disconnection is a common strategy for tertiary alcohols. deanfrancispress.com This approach leads to two key synthons: a ketone and an organometallic reagent derived from an alkyne.

The target molecule is a tertiary alcohol, and a logical disconnection is the C-C bond between the quaternary carbon bearing the hydroxyl group and one of its substituents. youtube.com In this case, disconnecting the bond between the alcohol carbon and the propargyl group is a highly effective strategy. This disconnection reveals 3',4'-dimethoxyacetophenone (B42557) and a propargyl anion equivalent as the synthetic precursors. youtube.comyoutube.com

| Target Molecule | Disconnection | Synthons |

| This compound | C-C bond adjacent to the alcohol | 3',4'-Dimethoxyacetophenone and Propargyl anion |

Strategies Involving Alkyne Functionalization

The synthesis of propargylic alcohols often involves the addition of an alkyne to a carbonyl compound. organic-chemistry.org This can be achieved through the use of organometallic reagents derived from terminal alkynes. organic-chemistry.org The retrosynthetic analysis, therefore, considers the formation of the carbon-carbon bond between the carbonyl carbon and the alkyne.

Incorporation of the Dimethoxyphenyl Moiety

The dimethoxyphenyl group is introduced through the use of 3',4'-dimethoxyacetophenone as a starting material. sigmaaldrich.comchemicalbook.comnih.gov This commercially available ketone provides the necessary aromatic core with the desired methoxy (B1213986) substituents. sigmaaldrich.comchemicalbook.comnih.gov

Organometallic Approaches to Carbon-Carbon Bond Formation

Organometallic reagents are crucial for the formation of carbon-carbon bonds in the synthesis of this compound. These reagents act as potent nucleophiles, readily attacking the electrophilic carbonyl carbon of the ketone. youtube.commasterorganicchemistry.commasterorganicchemistry.com

Grignard Reagent Mediated Reactions with Carbonyls

One of the most common methods for synthesizing tertiary alcohols is the reaction of a ketone with a Grignard reagent. youtube.commasterorganicchemistry.commasterorganicchemistry.com In this case, the reaction would involve the addition of a propargyl Grignard reagent to 3',4'-dimethoxyacetophenone.

The propargyl Grignard reagent can be prepared by reacting propargyl bromide with magnesium metal in an ethereal solvent. orgsyn.org This reagent then adds to the carbonyl group of 3',4'-dimethoxyacetophenone to form an alkoxide intermediate, which upon acidic workup, yields the desired tertiary alcohol, this compound. masterorganicchemistry.commasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Product |

| 3',4'-Dimethoxyacetophenone | Propargylmagnesium bromide | This compound |

Alkynylation Reactions

Alkynylation reactions provide another powerful route to propargylic alcohols. organic-chemistry.org These reactions involve the addition of a metal acetylide to a carbonyl compound. While Sonogashira and Negishi couplings are typically used for the formation of C(sp)-C(sp2) or C(sp)-C(sp) bonds and are more relevant to the synthesis of precursors, direct alkynylation of ketones is a more direct approach for this target molecule. ahnu.edu.cnnih.gov

Asymmetric Alkynylation for Stereochemical Control

The creation of a chiral center at the C2 position of this compound necessitates an asymmetric approach to the alkynylation of the prochiral ketone, 3',4'-dimethoxyacetophenone. Asymmetric alkynylation is a powerful method for installing both the hydroxyl group and the propargyl moiety with a defined three-dimensional arrangement. nih.gov This control is typically achieved by employing a chiral catalyst that facilitates the enantioselective addition of an alkynyl nucleophile to the ketone.

Significant progress has been made in the development of catalytic systems for the asymmetric propargylation of ketones. nih.gov One effective strategy involves the use of allenylboronic acids in the presence of a chiral diol ligand, such as (S)-Br₂-BINOL. This system allows for the catalytic asymmetric propargylboration of ketones, yielding highly enantioenriched tertiary homopropargylic alcohols. nih.gov The reaction proceeds through a transition state where the chiral ligand dictates the facial selectivity of the nucleophilic attack on the carbonyl carbon of 3',4'-dimethoxyacetophenone.

Another well-established method utilizes a combination of a zinc salt, like zinc triflate (Zn(OTf)₂), and a chiral amino alcohol ligand. While extensively used for aldehydes, adaptations for ketones have been developed, offering a practical route to optically active tertiary propargylic alcohols. The success of these reactions hinges on the formation of a chiral zinc-alkynylide complex that preferentially adds to one of the two enantiotopic faces of the ketone.

Table 1: Representative Catalytic Systems for Asymmetric Propargylation of Ketones

| Catalyst/Ligand | Alkyne Source | Substrate Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Cu-complex / (S)-Br₂-BINOL | Allenylboronic acid | Aromatic Ketones | Up to 99% |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Terminal Alkyne | Aromatic Ketones | High |

This table presents generalized findings for the asymmetric alkynylation of aromatic ketones to illustrate the potential of these methods for the synthesis of the target compound.

Multi-Component Reactions for Direct Synthesis

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all starting materials, offer an efficient pathway for constructing complex molecules like this compound. mdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

For the synthesis of tertiary propargylic alcohols, an A³ (aldehyde-alkyne-amine) coupling-type reaction can be envisioned, though it traditionally yields propargylamines. A related approach involves the reaction of an aldehyde, a terminal alkyne, and carbon dioxide to furnish oxazolidinones, which can be further manipulated. mdpi.com

A more direct, albeit challenging, conceptual MCR for the target compound would involve 3',4'-dimethoxyacetophenone, a propargylating agent, and another component that facilitates the one-pot formation of the tertiary alcohol. For instance, a trifluoromethanesulfonic acid (TfOH)-catalyzed multicomponent reaction of propargylic alcohols, sulfonamides, and aldehydes has been reported to produce acyclic α-arylidene β-aminoketones through a Meyer-Schuster rearrangement. researchgate.net While not a direct synthesis of the target alcohol, this demonstrates the potential of MCRs to assemble complex structures from simple propargylic precursors. researchgate.net The development of a novel MCR to directly access tertiary propargylic alcohols from a ketone, an alkyne, and a suitable third component remains an active area of research.

Table 2: Example of a Relevant Multi-Component Reaction

| Reaction Type | Components | Catalyst | Product Type |

|---|---|---|---|

| Povarov Reaction | Polycyclic Aromatic Amines, Aldehydes, Dienamides | Chiral Phosphoric Acid | Azahelicenes |

This table showcases examples of MCRs to highlight the strategic approach, as direct MCRs for the target tertiary alcohol are not prominently documented.

Catalytic Strategies for Efficient and Selective Access

Transition Metal Catalysis in Alkene/Alkyne Hydration or Functionalization

Transition metal catalysis provides a versatile toolkit for the synthesis and subsequent functionalization of propargylic alcohols. Gold, copper, and bismuth catalysts are particularly effective in activating the alkyne moiety for various transformations.

One of the key transformations of propargylic alcohols is the Meyer-Schuster rearrangement, which isomerizes them into α,β-unsaturated ketones. researchgate.net This reaction can be catalyzed by various transition metal complexes and highlights a potential reaction pathway for this compound itself. Furthermore, a bismuth triflate (Bi(OTf)₃)-catalyzed reaction of 3-aryl propargyl alcohols with a halogen source can lead to α-halo-β-amino ketones, demonstrating the utility of these substrates in further synthetic elaborations. researchgate.net

The synthesis of the target compound can also be envisioned through transition metal-catalyzed cross-coupling reactions. While not a direct functionalization of the alcohol, a Sonogashira-Hagihara coupling between a protected acetylene, such as 2-methyl-3-butyn-2-ol, and an aryl halide like 4-bromo-1,2-dimethoxybenzene, followed by deprotection, is a standard method for creating the aryl-alkyne bond found in related structures.

Organocatalysis in Stereoselective Bond Formations

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of metals and often proceeding under mild conditions. For the synthesis of chiral molecules, organocatalysts such as chiral secondary amines, N-heterocyclic carbenes (NHCs), and chiral phosphoric acids (CPAs) are widely used. mdpi.comscispace.com

In the context of synthesizing chiral this compound, a chiral organocatalyst could be employed to control the enantioselective addition of an alkynyl group to 3',4'-dimethoxyacetophenone. For example, chiral secondary amines are known to activate α,β-unsaturated aldehydes for Michael additions, which can be part of a domino sequence to form complex heterocyclic systems like dihydropyrans. scispace.com

Chiral phosphoric acids (CPAs) are particularly effective in activating carbonyls and imines toward nucleophilic attack through hydrogen bonding. A CPA catalyst could potentially activate the ketone carbonyl of 3',4'-dimethoxyacetophenone, lowering its LUMO and facilitating a highly enantioselective attack by an alkynyl nucleophile. mdpi.com This approach has been successfully applied in numerous asymmetric cycloadditions and other bond-forming reactions. mdpi.comnih.gov N-heterocyclic carbenes (NHCs) are also versatile organocatalysts, known for their ability to generate homoenolate equivalents from α,β-unsaturated aldehydes, leading to various annulation products. mdpi.com While direct application to ketone alkynylation is less common, the principle of using NHCs to generate reactive nucleophilic intermediates is a cornerstone of modern organocatalysis.

Table 3: Examples of Organocatalytic Systems for Asymmetric Transformations

| Catalyst Type | Reaction Type | Substrate Activated | Typical Product |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | [2+4] Cycloaddition | ortho-Quinone Methide | Indole-containing Chromans |

| Chiral Secondary Amine | Michael Addition/Cyclization | α,β-Unsaturated Aldehyde | Dihydropyrans |

This table provides examples of reactions where organocatalysts achieve high stereoselectivity, illustrating their potential applicability to the synthesis of the target compound.

Chemical Reactivity and Transformation Studies of 2 3,4 Dimethoxyphenyl 4 Pentyn 2 Ol

Reactivity of the Terminal Alkyne

The terminal alkyne is a versatile functional group capable of participating in a wide array of chemical transformations, including additions, cycloadditions, and coupling reactions.

Click Chemistry Reactions (e.g., CuAAC with Azides)

The terminal alkyne moiety of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is known for its high efficiency, selectivity, and compatibility with various functional groups. The reaction with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst is expected to yield a stable 1,4-disubstituted 1,2,3-triazole.

Table 1: Predicted Outcome of CuAAC Reaction

| Reactant 1 | Reactant 2 | Reagents | Predicted Product |

| This compound | Organic Azide (R-N₃) | Cu(I) catalyst (e.g., CuSO₄, sodium ascorbate) | 1-(Substituted)-4-((2-(3,4-dimethoxyphenyl)pentan-2-ol-5-yl))-1H-1,2,3-triazole |

Hydration and Hydroamination Reactions

Hydration: The acid-catalyzed hydration of the terminal alkyne in this compound, typically using aqueous sulfuric acid and a mercury(II) salt catalyst, is predicted to follow Markovnikov's rule. The initial addition of water across the triple bond would form an enol intermediate, which would then tautomerize to the more stable ketone.

Hydroamination: The addition of an N-H bond across the alkyne can be achieved using various catalysts. Intramolecular hydroamination, if a suitable nitrogen nucleophile is introduced into the molecule, could lead to the formation of cyclic nitrogen-containing compounds. Intermolecular hydroamination with primary or secondary amines, often catalyzed by transition metals, would yield enamines or imines after tautomerization.

Table 2: Predicted Hydration and Hydroamination Products

| Reaction | Reagents | Predicted Intermediate | Predicted Final Product |

| Hydration | H₂SO₄, H₂O, HgSO₄ | Enol | 2-(3,4-Dimethoxyphenyl)-5-oxopentan-2-ol |

| Hydroamination | R₂NH, Catalyst | Enamine | Imine/Enamine derivative |

Cycloaddition Reactions (e.g., [2+2+2], Diels-Alder)

The terminal alkyne can participate as a two-carbon component in various cycloaddition reactions.

[2+2+2] Cycloaddition: In the presence of a suitable transition metal catalyst, such as a rhodium or cobalt complex, this compound could undergo a [2+2+2] cycloaddition with two molecules of another alkyne or a molecule of an alkyne and a nitrile to form substituted benzene (B151609) or pyridine (B92270) rings, respectively.

Diels-Alder Reaction: While less common for simple alkynes as dienophiles, the terminal alkyne could potentially react with a conjugated diene in a Diels-Alder reaction, especially if the diene is electron-rich or the reaction is performed under high pressure or with Lewis acid catalysis. This would result in the formation of a cyclohexadiene derivative.

Table 3: Predicted Cycloaddition Products

| Reaction Type | Reactants | Catalyst/Conditions | Predicted Product Class |

| [2+2+2] Cycloaddition | This compound, 2 equiv. Alkyne | Transition Metal (e.g., Rh, Co) | Substituted Benzene |

| Diels-Alder | This compound, Diene | Heat or Lewis Acid | Cyclohexadiene derivative |

Halogenation and Hydrohalogenation Pathways

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond is expected to proceed in a stepwise manner. The addition of one equivalent of the halogen would yield a dihaloalkene, and a second equivalent would result in a tetrahaloalkane. The stereochemistry of the first addition is typically anti.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) is predicted to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the more substituted internal carbon of the alkyne. The addition of a second equivalent of HX would lead to a geminal dihalide.

Table 4: Predicted Halogenation and Hydrohalogenation Products

| Reaction | Reagents | Predicted Product (1 equiv.) | Predicted Product (2 equiv.) |

| Halogenation | Br₂ | (E)-4,5-Dibromo-2-(3,4-dimethoxyphenyl)pent-4-en-2-ol | 4,4,5,5-Tetrabromo-2-(3,4-dimethoxyphenyl)pentan-2-ol |

| Hydrohalogenation | HBr | 5-Bromo-2-(3,4-dimethoxyphenyl)pent-4-en-2-ol | 5,5-Dibromo-2-(3,4-dimethoxyphenyl)pentan-2-ol |

Transformations Involving the Tertiary Alcohol

The tertiary alcohol group in this compound is generally resistant to oxidation under standard conditions but can undergo other transformations.

Oxidation Reactions to Ketones

The oxidation of a tertiary alcohol to a ketone is not a direct process as it would require the cleavage of a carbon-carbon bond. Standard oxidizing agents such as chromic acid or potassium permanganate (B83412) will not oxidize tertiary alcohols under mild conditions. chemguide.co.ukyoutube.com Therefore, direct oxidation of the tertiary alcohol in this compound to a ketone is not an expected transformation. More forcing conditions would likely lead to the degradation of the molecule.

However, it is important to distinguish this from the hydration of the alkyne group, which, as mentioned in section 3.1.2, is expected to yield a ketone functional group at a different position in the molecule.

Table 5: Predicted Outcome of Oxidation at the Tertiary Alcohol

| Reactant | Reagents | Predicted Outcome |

| This compound | Mild Oxidizing Agents (e.g., PCC, DMP) | No Reaction |

| This compound | Strong Oxidizing Agents (e.g., KMnO₄, H₂CrO₄) | No Reaction (or degradation) |

Esterification and Etherification Reactions

The direct esterification of tertiary alcohols like this compound using classic Fischer conditions (a carboxylic acid with a strong acid catalyst) is often challenging. Under these conditions, tertiary alcohols are highly prone to dehydration, leading to the formation of alkenes as byproducts. google.com To circumvent this, milder methods are employed. The use of acid anhydrides or acyl chlorides, often in the presence of a non-nucleophilic base or a solid catalyst, provides a more selective route to the desired esters. For instance, processes using reusable solid catalysts such as indium, gallium, zinc, or iron halides with an acid anhydride (B1165640) have been developed for the esterification of tertiary alcohols, minimizing dehydration. google.com

Etherification reactions present similar challenges. The Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide, can be a viable route. However, care must be taken to select reaction conditions that favor substitution over elimination, especially with secondary or tertiary alkyl halides.

| Reaction Type | Reagents | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| Esterification | Acetic Anhydride | Indium(III) Chloride (solid catalyst), room temp | 2-(3,4-Dimethoxyphenyl)-2-acetoxypent-4-yne |

| Esterification | Benzoyl Chloride | Pyridine, 0 °C to room temp | 2-(3,4-Dimethoxyphenyl)-2-(benzoyloxy)pent-4-yne |

| Etherification | Sodium Hydride, then Methyl Iodide | THF, 0 °C to room temp | 2-Methoxy-2-(3,4-dimethoxyphenyl)pent-4-yne |

Dehydration and Rearrangement Studies

The acid-catalyzed dehydration of this compound is a facile process due to the stability of the resulting tertiary carbocation intermediate. youtube.combyjus.com Treatment with protic acids like sulfuric or phosphoric acid typically leads to the elimination of water, forming an enyne product. libretexts.org The reaction proceeds via an E1 mechanism, where the alcohol is first protonated to form a good leaving group (water), which then departs to generate a carbocation. byjus.com A subsequent deprotonation from an adjacent carbon yields the alkene.

Beyond simple dehydration, tertiary propargylic alcohols can undergo fascinating rearrangement reactions. An unprecedented oxidative rearrangement has been observed when tertiary propargyl alcohols are treated with reagents like meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.com This reaction is proposed to proceed through the epoxidation of the alkyne to form a highly strained oxirene (B85696) intermediate. This intermediate then undergoes a 1,2-aryl shift, in this case involving the dimethoxyphenyl group, to form a ketene. Subsequent reaction with water leads to a tetrasubstituted enoic acid. thieme-connect.com This provides a powerful method for converting a readily accessible alcohol into a more complex, functionalized alkene. thieme-connect.com

| Reaction Type | Reagents | Conditions | Expected Product(s) |

|---|---|---|---|

| Dehydration (E1) | H₂SO₄ (cat.) | Heat | 2-(3,4-Dimethoxyphenyl)pent-1-en-4-yne |

| Dehydration (non-acidic) | POCl₃, Pyridine | 0 °C to reflux | 2-(3,4-Dimethoxyphenyl)pent-1-en-4-yne |

| Oxidative Rearrangement | m-CPBA | Acetonitrile (B52724), room temp | (E/Z)-3-(3,4-Dimethoxyphenyl)-2-methylpent-2-en-4-ynoic acid |

Nucleophilic Substitution Reactions

While the hydroxyl group is inherently a poor leaving group, the propargylic position of this compound can be activated to undergo nucleophilic substitution. arkat-usa.orgnih.gov This transformation is typically achieved using transition metal or Lewis acid catalysts. Catalysts based on gold, gallium, bismuth, or ruthenium can activate the alcohol, facilitating its displacement by a wide range of nucleophiles under mild conditions. arkat-usa.orgacs.org This method avoids the need to pre-functionalize the alcohol into a halide or sulfonate, generating water as the only byproduct. acs.org A variety of carbon, oxygen, and sulfur-based nucleophiles can be used, providing access to a diverse array of functionalized alkynes. nih.govacs.org The reaction is believed to proceed through the formation of a stabilized propargylic cation intermediate, which is then attacked by the nucleophile. arkat-usa.orgnih.gov

| Catalyst System | Nucleophile | Conditions | Expected Product |

|---|---|---|---|

| Ga(OTf)₃ (5 mol%) | Phenol (B47542) | Dichloromethane, room temp | 2-(3,4-Dimethoxyphenyl)-2-phenoxypent-4-yne |

| AuCl₃ (cat.) | Anisole | Dichloromethane, room temp | 2-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)pent-4-yne |

| AgSbF₆ / GaCl₃ | Phenylboronic Acid | CH₂Cl₂, 0-40 °C | 2-(3,4-Dimethoxyphenyl)-2-phenylpent-4-yne. thieme-connect.com |

Modifications of the Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl (veratrole) ring is another key site for reactivity, offering opportunities for further functionalization through aromatic substitution reactions.

Electrophilic Aromatic Substitution Studies

The two methoxy (B1213986) groups on the aromatic ring are strong activating groups, directing incoming electrophiles to the ortho and para positions. wikipedia.org In this compound, the C-5 position is para to the C-4 methoxy group and ortho to the C-3 methoxy group, making it highly activated. The C-2 and C-6 positions are also activated. Given the steric bulk of the pentyn-2-ol substituent at C-1, electrophilic attack is most likely to occur at the C-5 position, which is sterically accessible. reddit.com The C-2 position is also a potential site for substitution, though it is adjacent to the bulky side chain. Standard electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions can be performed, although conditions must be chosen carefully to avoid reactions with the alkyne or alcohol moieties. masterorganicchemistry.com

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 2-(5-Bromo-3,4-dimethoxyphenyl)-4-pentyn-2-ol |

| Nitration | HNO₃, H₂SO₄ | 2-(5-Nitro-3,4-dimethoxyphenyl)-4-pentyn-2-ol |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 2-(5-Acetyl-3,4-dimethoxyphenyl)-4-pentyn-2-ol |

Directed Ortho Metalation (DOM) and Further Functionalization

Directed ortho metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org Methoxy groups are well-established directed metalation groups (DMGs), capable of coordinating with organolithium bases and directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org For the veratrole moiety in this compound, treatment with a strong base like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA, would be expected to lead to lithiation primarily at the C-2 or C-5 positions, which are ortho to the methoxy groups. uwindsor.caharvard.edu The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides), introducing a new substituent with high regiocontrol. organic-chemistry.org

| Reagents | Electrophile (E+) | Expected Product (at C-5) |

|---|---|---|

| 1. sec-BuLi, TMEDA, THF, -78 °C | 2. CO₂(g), then H₃O⁺ | 5-(2-Hydroxy-2-methylpent-4-yn-2-yl)-2,3-dimethoxybenzoic acid |

| 1. n-BuLi, THF, -78 °C | 2. DMF, then H₃O⁺ | 5-(2-Hydroxy-2-methylpent-4-yn-2-yl)-2,3-dimethoxybenzaldehyde |

| 1. t-BuLi, Et₂O, -78 °C | 2. Me₃SiCl | 2-(3,4-Dimethoxy-5-(trimethylsilyl)phenyl)-4-pentyn-2-ol |

Demethylation and Functional Group Interconversion

The methyl ether groups of the dimethoxyphenyl ring can be cleaved to reveal phenol functionalities, which are valuable handles for further transformations. wikipedia.org This demethylation is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or other reagent systems such as aluminum chloride with sodium iodide. researchgate.net Depending on the stoichiometry of the demethylating agent, either one or both methyl groups can be removed, leading to monohydroxy-monomethoxy or dihydroxy (catechol) derivatives, respectively. These phenolic products can then undergo a host of reactions, including O-alkylation, O-acylation, and electrophilic substitution reactions characteristic of phenols. For instance, biological demethylation of veratrole derivatives by certain microorganisms like Streptomyces setonii to form catechol has also been reported. nih.gov

| Reagent | Stoichiometry | Expected Major Product |

|---|---|---|

| Boron Tribromide (BBr₃) | 1 equivalent | Mixture of 2-(3-Hydroxy-4-methoxyphenyl)-4-pentyn-2-ol and 2-(4-Hydroxy-3-methoxyphenyl)-4-pentyn-2-ol |

| Boron Tribromide (BBr₃) | >2 equivalents | 2-(3,4-Dihydroxyphenyl)-4-pentyn-2-ol |

| AlCl₃ / NaI | Excess | 2-(3,4-Dihydroxyphenyl)-4-pentyn-2-ol. researchgate.net |

Mechanistic Investigations of Reactions Involving 2 3,4 Dimethoxyphenyl 4 Pentyn 2 Ol

Elucidation of Reaction Pathways

The elucidation of a reaction pathway involves a multi-faceted approach, combining kinetic studies, isotopic labeling, and the trapping of transient species to build a comprehensive picture of how reactants are converted into products.

Kinetic studies are pivotal in determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other species present in the reaction mixture. The outcome of these studies is the rate law, a mathematical expression that describes the reaction rate. For a hypothetical reaction involving 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol, such as an acid-catalyzed Meyer-Schuster rearrangement, a kinetic study would be designed to unravel the sequence of steps involved.

Hypothetical Rate Law Determination:

Consider the acid-catalyzed isomerization of this compound to an α,β-unsaturated ketone. The reaction rate could be monitored by techniques such as UV-Vis spectroscopy, tracking the formation of the conjugated system, or by gas chromatography (GC) to measure the disappearance of the starting material.

A series of experiments would be conducted where the initial concentrations of the alcohol and the acid catalyst are systematically varied. The initial rate of the reaction would then be measured for each set of conditions.

| Experiment | [this compound] (M) | [H+] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |

From this hypothetical data, doubling the concentration of the alcohol while keeping the acid concentration constant doubles the rate, indicating a first-order dependence on the alcohol. Similarly, doubling the acid concentration at a constant alcohol concentration doubles the rate, showing a first-order dependence on the catalyst. Therefore, the determined rate law would be:

Rate = k[this compound][H⁺]

This rate law suggests that both the substrate and the catalyst are involved in the rate-determining step of the reaction.

Isotope labeling is a powerful technique used to trace the path of atoms or functional groups throughout a chemical reaction. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹⁸O for ¹⁶O, or D for H), chemists can follow its journey and elucidate bond-breaking and bond-forming steps.

In the context of reactions involving this compound, an ¹⁸O-labeling study could be employed to probe the mechanism of an esterification reaction. If the alcohol is labeled with ¹⁸O at the hydroxyl group and then reacted with a carboxylic acid under acidic conditions, the position of the ¹⁸O in the resulting ester product reveals whether the C-O or O-H bond of the alcohol is cleaved.

Illustrative Isotope Labeling Outcome:

| Reactant | Labeled Position | Product | ¹⁸O Location in Product | Mechanistic Implication |

| 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-¹⁸OH | Hydroxyl Oxygen | Ester | Carbonyl oxygen of the ester | Cleavage of the alcohol C-O bond |

| 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-¹⁸OH | Hydroxyl Oxygen | Ester | Alkoxy oxygen of the ester | Cleavage of the alcohol O-H bond |

If the ¹⁸O is found in the alkoxy group of the ester, it would support a mechanism where the alcohol acts as a nucleophile, and its O-H bond is broken. Conversely, its presence in the carbonyl group would suggest a different pathway.

Many reactions proceed through highly reactive, short-lived intermediates that are not observable under normal reaction conditions. nih.gov Intermediate trapping experiments are designed to capture these transient species by introducing a "trapping agent" that reacts with the intermediate to form a stable, characterizable product.

For reactions of this compound, particularly those that might involve carbocationic intermediates, a trapping experiment could provide definitive evidence for their existence. For instance, in a reaction where a propargyl cation is proposed, the addition of a nucleophilic trapping agent like an azide (B81097) or a thiol could lead to the formation of a stable adduct. The development of time-resolved crystallographic methods also allows for the study of discrete structural species formed during a reaction. nih.gov

Stereochemical Course of Reactions

The stereochemical outcome of a reaction is a critical aspect of its study, especially when chiral centers are involved or created. For this compound, which is a chiral molecule, understanding the stereochemical course of its reactions is essential for applications in asymmetric synthesis.

Reactions are termed diastereoselective if they favor the formation of one diastereomer over another. chempedia.info Enantioselective reactions, on the other hand, produce an excess of one enantiomer. nih.gov The inherent chirality of this compound can influence the stereochemical outcome of reactions at other sites in the molecule.

For example, in a reduction of the alkyne moiety, the existing stereocenter at C-2 can direct the approach of the reducing agent, leading to a diastereoselective formation of one of the possible alkene diastereomers. The level of diastereoselectivity would depend on the steric and electronic environment around the chiral center and the nature of the reagent.

Hypothetical Diastereoselective Reduction:

| Starting Material | Reducing Agent | Major Diastereomer | Diastereomeric Excess (d.e.) |

| (R)-2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol | H₂, Lindlar's Catalyst | (R,Z)-2-(3,4-Dimethoxyphenyl)-pent-4-en-2-ol | >95% |

| (R)-2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol | Na, NH₃ | (R,E)-2-(3,4-Dimethoxyphenyl)-pent-4-en-2-ol | >98% |

In many modern synthetic transformations, the desired stereochemical outcome is achieved through the use of chiral catalysts or auxiliaries. These external chiral agents create a chiral environment that favors one reaction pathway over another, leading to high levels of enantioselectivity or diastereoselectivity.

For a reaction involving an achiral precursor to this compound, such as the addition of a propargyl nucleophile to 3,4-dimethoxyacetophenone, a chiral catalyst can be employed to produce an enantiomerically enriched product.

Illustrative Enantioselective Addition:

| Reactants | Chiral Catalyst | Enantiomer Formed | Enantiomeric Excess (e.e.) |

| 3,4-Dimethoxyacetophenone + Propargylmagnesium bromide | (R)-BINOL | (R)-2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol | 92% |

| 3,4-Dimethoxyacetophenone + Propargylmagnesium bromide | (S)-BINOL | (S)-2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol | 95% |

The use of chiral auxiliaries involves temporarily attaching a chiral group to the substrate, which then directs the stereochemical course of a subsequent reaction. After the reaction, the auxiliary is removed, yielding the desired chiral product. This strategy provides another powerful tool for controlling stereochemistry in reactions involving molecules like this compound.

Computational and Theoretical Studies of 2 3,4 Dimethoxyphenyl 4 Pentyn 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the electronic behavior of a molecule. These calculations, often performed using software like Gaussian, solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. epstem.netufms.br The choice of method (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data. epstem.netnih.gov

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

The electronic structure dictates the chemical reactivity of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs), is critical. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity and polarizability. nih.gov

For 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol, the HOMO would likely be localized on the electron-rich dimethoxyphenyl ring, while the LUMO might be distributed across the pentynol chain, particularly the alkyne group.

Molecular Electrostatic Potential (MEP) maps are another vital tool. They visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In this molecule, negative potential (red/yellow) would be expected around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating sites for electrophilic attack. Positive potential (blue) would be found near the hydrogen atoms. nih.govthaiscience.info

Table 1: Key Parameters in Electronic Structure Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. nih.gov |

| Mulliken Charges | Calculated charge distribution on each atom. | Helps understand the polarity of bonds and atomic reactive sites. researchgate.net |

| MEP Map | 3D visualization of the electrostatic potential on the molecular surface. | Predicts sites for nucleophilic and electrophilic attack. nih.gov |

Reaction Energy Profiles and Transition State Determination

Theoretical calculations can map the energy changes that occur during a chemical reaction, from reactants to products. This involves calculating the energies of reactants, intermediates, transition states, and products. The highest point on this reaction coordinate is the transition state, and the energy required to reach it from the reactants is the activation energy. cwu.edu

For a reaction involving this compound, such as an addition to the alkyne bond, computational methods would be used to locate the geometry of the transition state. This provides invaluable mechanistic insight that is often difficult to obtain experimentally.

Solvation Effects on Reactivity

The solvent in which a reaction occurs can dramatically influence its rate and mechanism. nih.gov Computational models like the Polarizable Continuum Model (PCM) can simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.net These calculations can reveal how the solvent stabilizes or destabilizes the ground state and transition state of a reaction. For instance, polar solvents might stabilize charged intermediates or transition states, thereby accelerating a reaction. The change in thermodynamic parameters (ΔE, ΔH, and ΔG) in different solvent phases can be computed to quantify these effects. niscpr.res.in

Conformational Analysis and Molecular Dynamics Simulations

Energetic Landscape and Preferred Conformations

Conformational analysis involves systematically exploring the potential energy surface of a molecule by rotating its flexible dihedral angles. ufms.brnih.gov This process identifies all possible stable conformers (energy minima) and the transition states that connect them. nih.gov For this compound, key rotations would occur around the bond connecting the phenyl ring to the chiral carbon and the bonds within the pentynol side chain. The calculations would yield the relative energies of each conformer, allowing for the determination of the most stable, or "global minimum," conformation. uva.es The relative populations of these conformers at a given temperature can then be calculated using the Boltzmann distribution.

Conformational Flexibility and Rotational Barriers

The energy required to rotate from one conformation to another is known as the rotational barrier. biomedres.us These barriers determine the molecule's flexibility. High barriers indicate that the molecule is locked into specific conformations, while low barriers suggest high flexibility. mdpi.com

Molecular Dynamics (MD) simulations can provide further insight into this flexibility. MD simulates the movement of atoms over time based on a force field, providing a dynamic picture of the molecule's behavior. rush.edursc.org These simulations can illustrate how the molecule flexes, vibrates, and transitions between different conformational states in solution, offering a more realistic view of its dynamic nature than static calculations alone. ljmu.ac.uk

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Phenylethanol |

| 2-Phenylethanethiol |

| Benzyl alcohol |

| Benzyl mercaptan |

| Ethylbenzene |

| 4-hydroxy-3-methoxybenzaldehyde |

| 5,6-dimethoxy-1-indanone |

| 2-bromo-1-indanol |

| 5-fluro-1-indanone |

| 1-indanone |

| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Aminoaniline |

| 4-Nitroaniline |

| 4-Isopropylaniline |

| 2,6-dichloro-4-fluoro phenol (B47542) |

| 2-(4-methoxyphenyl)-2, 3-dihydro-1H-perimidine |

| 2-(phenylselanyl)-2-(methoxy)-acetophenones |

Prediction of Spectroscopic Properties (beyond basic identification)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable in predicting the spectroscopic properties of organic molecules with a high degree of accuracy. These predictions are vital for the structural elucidation of new compounds and for interpreting complex experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational models provides valuable insights into the electronic environment of individual atoms within a molecule. The Gauge-Including Atomic Orbital (GIAO) method, a common approach within DFT, is frequently used to calculate the isotropic magnetic shielding constants, which can then be converted to chemical shifts.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These calculations are typically performed after geometry optimization of the molecule's structure to its lowest energy conformation. The choice of the DFT functional and basis set is critical for the accuracy of the prediction. A commonly employed combination for such calculations is the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. clinicsearchonline.orgcore.ac.uk

The predicted chemical shifts are instrumental in assigning the signals in an experimental spectrum to specific protons and carbons in the molecule. For instance, the aromatic protons of the 3,4-dimethoxyphenyl group are expected to appear in the range of 6.8-7.5 ppm in the ¹H NMR spectrum, with their exact shifts influenced by the electron-donating methoxy groups. clinicsearchonline.org The methoxy protons themselves would likely produce sharp singlets around 3.8-3.9 ppm. The acetylenic proton is anticipated to have a characteristic shift around 2.0-3.0 ppm. researchgate.net

In the ¹³C NMR spectrum, the carbons of the aromatic ring would resonate between 110 and 150 ppm, with the carbons bearing the methoxy groups appearing at the lower field (higher ppm) end of this range. The quaternary carbon of the pentyn-2-ol moiety and the acetylenic carbons would also have distinct and predictable chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Disclaimer: The following data is based on theoretical calculations for analogous molecular structures and has not been experimentally verified for this specific compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | 110 - 120 |

| Aromatic C-O | - | 148 - 150 |

| C(OH) | - | 70 - 75 |

| CH₃ (on C-OH) | 1.5 - 1.7 | 28 - 32 |

| CH₂ | 2.4 - 2.6 | 35 - 40 |

| C≡C (quaternary) | - | 80 - 85 |

| C≡CH | 2.0 - 2.2 | 70 - 75 |

| OCH₃ | 3.8 - 3.9 | 55 - 57 |

| OH | 2.5 - 4.0 (variable) | - |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's functional groups. DFT calculations can predict these vibrational frequencies with considerable accuracy, aiding in the assignment of experimental spectral bands. core.ac.uk The same level of theory used for NMR predictions, such as B3LYP/6-311++G(d,p), is often suitable for vibrational frequency calculations. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

For this compound, several characteristic vibrational modes are expected. The O-H stretching vibration of the tertiary alcohol group would appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. rsc.org The C≡C stretching vibration of the terminal alkyne is expected to be a sharp, weak to medium band in the IR spectrum around 2100-2140 cm⁻¹, while the ≡C-H stretch would appear as a sharp band around 3300 cm⁻¹. nih.govacs.org The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene (B151609) ring would be observed in the 1400-1600 cm⁻¹ region. core.ac.uk The C-O stretching of the alcohol and ether groups would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound Disclaimer: The following data is based on theoretical calculations for analogous molecular structures and has not been experimentally verified for this specific compound.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| ≡C-H | Stretching | ~3300 | Strong, Sharp | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium | Strong |

| C≡C | Stretching | 2100 - 2140 | Weak-Medium, Sharp | Strong |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium-Strong | Medium-Strong |

| C-O (alcohol/ether) | Stretching | 1000 - 1300 | Strong | Weak |

Intermolecular Interactions and Self-Assembly Propensities (if applicable)

The functional groups present in this compound—a hydroxyl group, a terminal alkyne, and a dimethoxy-substituted aromatic ring—suggest the potential for a variety of non-covalent intermolecular interactions. These interactions are fundamental to the substance's physical properties in the condensed phase and can drive self-assembly processes.

The most significant intermolecular interaction is expected to be hydrogen bonding, with the hydroxyl group acting as both a hydrogen bond donor and acceptor. ntu.edu.sgnih.gov This can lead to the formation of dimers or larger aggregates in the solid state and in non-polar solvents. The oxygen atoms of the methoxy groups can also act as hydrogen bond acceptors.

The 3,4-dimethoxyphenyl ring introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the aromatic rings, can contribute to the stability of crystal packing and the formation of ordered structures in solution. mdpi.comchemrxiv.org The parallel-displaced stacking arrangement is often favored for benzene and its derivatives.

Furthermore, the terminal alkyne can participate in weaker C-H···π interactions, where the acidic acetylenic proton interacts with the electron-rich π-system of a neighboring aromatic ring. The interplay of these various intermolecular forces—hydrogen bonding, π-π stacking, and weaker C-H···π interactions—could lead to complex supramolecular architectures and self-assembly into well-defined nanostructures. Computational studies on similar aromatic molecules have shown that these non-covalent forces are crucial in determining their solid-state structures and aggregation behavior.

Advanced Spectroscopic Characterization Techniques for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals, confirm the connectivity of atoms, and offer insights into its stereochemistry.

Based on analogous structures, the expected ¹H and ¹³C NMR chemical shifts are presented below.

Predicted ¹H and ¹³C NMR Data

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1' | ~149.0 | - | s |

| 2' | ~148.5 | - | s |

| 3' | ~111.0 | ~6.8-7.0 | d |

| 4' | ~110.0 | ~6.8-7.0 | d |

| 5' | ~119.0 | ~6.8-7.0 | dd |

| 6' | ~139.0 | - | s |

| OMe (at 3') | ~55.9 | ~3.88 | s |

| OMe (at 4') | ~55.9 | ~3.89 | s |

| 2 | ~72.0 | - | s |

| OH | ~2.0-3.0 | variable | s (broad) |

| 1 | ~30.0 | ~1.65 | s |

| 3 | ~45.0 | ~2.70 | d |

| 4 | ~85.0 | - | s |

| 5 | ~72.0 | ~2.10 | t |

Note: Predicted values are based on structure-property relationships and data from similar compounds. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 't' denotes triplet.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. science.govprinceton.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a key COSY correlation would be observed between the terminal alkyne proton (H-5) and the methylene protons (H-3). Correlations would also be expected among the aromatic protons on the dimethoxyphenyl ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). uvic.ca It would be used to definitively assign each carbon signal by correlating it to its known proton signal from the ¹H NMR spectrum. For example, the proton signal around 3.88 ppm would correlate to the methoxy (B1213986) carbon at ~55.9 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. youtube.com This is vital for connecting different fragments of the molecule. Key HMBC correlations would include:

The methyl protons (H-1) to the quaternary carbinol carbon (C-2) and the methylene carbon (C-3).

The methoxy protons to their respective aromatic carbons (C-3' and C-4').

The aromatic protons (H-3', H-5', H-6') to various carbons within the ring, confirming the substitution pattern.

The terminal alkyne proton (H-5) to the acetylenic carbon (C-4) and the methylene carbon (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, irrespective of their bonding connectivity. NOESY is particularly useful for determining stereochemistry and conformational preferences. For this molecule, NOESY could show correlations between the methyl protons (H-1) and the aromatic protons, providing information about the preferred orientation of the dimethoxyphenyl ring relative to the pentynol chain.

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or hindered rotation. researchgate.net In this compound, there is a potential for hindered rotation around the single bond connecting the chiral center (C-2) and the dimethoxyphenyl ring.

At low temperatures, this rotation might become slow enough to cause the two methoxy groups or the aromatic protons to become magnetically non-equivalent, leading to a broadening or splitting of their signals in the NMR spectrum. By analyzing the spectra at various temperatures (a variable-temperature NMR study), it would be possible to determine the energy barrier (ΔG‡) for this rotation. scielo.org.mx Such a study would provide valuable insights into the molecule's conformational flexibility and the steric interactions between the bulky tertiary alcohol group and the aromatic ring.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the original molecule. libretexts.org For this compound, the fragmentation would likely proceed through characteristic pathways for tertiary benzylic alcohols. whitman.eduyoutube.com

A plausible fragmentation pathway would involve:

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion, a common fragmentation for alcohols. openochem.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This could result in the loss of a propargyl radical (•CH₂C≡CH) or a methyl radical (•CH₃).

Benzylic Cleavage: The most favorable fragmentation would likely be the cleavage of the bond between C-2 and C-3, leading to the formation of a highly stable resonance-stabilized benzylic carbocation containing the 3,4-dimethoxyphenyl group. This fragment would be a prominent peak in the spectrum.

Aromatic Ring Fragmentation: Subsequent fragmentation of the dimethoxyphenyl-containing ions could lead to the loss of methyl radicals (•CH₃) from the methoxy groups or the loss of carbon monoxide (CO).

Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 220 (M+) | H₂O | 202 | Dehydrated molecular ion |

| 220 (M+) | •CH₂C≡CH | 181 | [M - propargyl]+ |

| 220 (M+) | •CH₃ | 205 | [M - methyl]+ |

| 181 | CO | 153 | Loss of carbon monoxide |

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to within 5 parts per million, ppm). This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. researchgate.net For this compound (C₁₃H₁₆O₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of its chemical formula.

Expected HRMS Data

| Formula | Calculated Exact Mass |

|---|---|

| C₁₃H₁₆O₃ | 220.10994 |

| [C₁₃H₁₅O₂]+ | 207.10156 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa While IR spectroscopy measures the absorption of light due to changes in the dipole moment, Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. youtube.com

For this compound, these techniques would identify key functional groups and provide structural information. indexcopernicus.com

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200-3600 cm⁻¹ would be characteristic of the alcohol hydroxyl group due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from methyl and methylene groups) would be observed just below 3000 cm⁻¹.

Alkyne Stretches: The terminal alkyne C≡C stretch gives a weak but sharp band in the IR spectrum around 2100-2150 cm⁻¹. acs.org This vibration, however, typically produces a strong and distinct signal in the Raman spectrum due to the significant change in polarizability, making Raman spectroscopy particularly useful for its identification. nih.gov The terminal ≡C-H stretch would show a sharp, strong band in the IR spectrum around 3300 cm⁻¹.

Aromatic C=C Stretches: The dimethoxyphenyl ring would exhibit several characteristic bands in the 1450-1610 cm⁻¹ region in both IR and Raman spectra.

C-O Stretches: The C-O stretching vibrations from the alcohol and the two methoxy ethers would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| -OH | O-H stretch | 3200-3600 | Weak/Medium | Strong, Broad (IR) |

| ≡C-H | C-H stretch | ~3300 | Medium | Strong, Sharp (IR) |

| C≡C | C≡C stretch | 2100-2150 | 2100-2150 | Weak (IR), Strong (Raman) |

| Aromatic C-H | C-H stretch | 3000-3100 | Strong | Medium (IR) |

| Aliphatic C-H | C-H stretch | 2850-3000 | Strong | Strong (IR) |

| Aromatic C=C | C=C stretch | 1450-1610 | Strong | Medium-Strong |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Similarly, specific research employing Circular Dichroism (CD) spectroscopy to analyze the chiral properties of this compound has not been identified in the current body of scientific literature. As this compound possesses a chiral center at the C2 position, CD spectroscopy would be the primary method to investigate its enantiomeric composition. This technique measures the differential absorption of left- and right-circularly polarized light, providing a unique spectrum for each enantiomer. Without experimental data, a detailed analysis of its chiroptical properties remains speculative.

Further research is required to characterize the solid-state structure and chiral nature of this compound using these advanced spectroscopic techniques.

Derivatization and Analog Synthesis from 2 3,4 Dimethoxyphenyl 4 Pentyn 2 Ol

Synthesis of Homologs and Analogs for Structure-Reactivity Relationship Studies

There is currently no specific information available in peer-reviewed journals or patents that describes the synthesis of homologs and analogs of 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol for the purpose of investigating structure-reactivity relationships. Such studies would typically involve systematic modifications of the parent molecule, such as altering the length of the pentynyl chain, substituting the methyl group at the carbinol center, or modifying the methoxy (B1213986) groups on the phenyl ring. The subsequent evaluation of these analogs in various chemical or biological assays would provide valuable insights into how these structural changes influence the compound's reactivity and properties. The lack of foundational research in this area means that no data tables or detailed findings can be presented.

Preparation of Complex Scaffolds Using the Compound as a Building Block

The utility of this compound as a starting material for the construction of more intricate molecular scaffolds has not been documented in accessible scientific literature. The presence of a tertiary alcohol, a terminal alkyne, and an electron-rich aromatic ring suggests that this compound could serve as a versatile precursor for a variety of complex molecules, including heterocyclic compounds and natural product analogs. For instance, the terminal alkyne could be engaged in cycloaddition reactions, such as the Sonogashira coupling or click chemistry, to introduce new ring systems. The tertiary alcohol could be used as a handle for further functionalization or as a stereocenter to induce chirality in subsequent reactions. However, without published examples of these transformations, a detailed account of its application as a building block remains speculative.

Diversification Strategies at Multiple Functional Sites

The chemical structure of this compound offers several sites for functional group manipulation, yet specific strategies for its diversification have not been reported. Potential diversification points include the hydroxyl group, the terminal alkyne, and the aromatic ring.

Hydroxyl Group: The tertiary alcohol could be derivatized through esterification, etherification, or conversion to a leaving group for substitution reactions.

Terminal Alkyne: This functional group is amenable to a wide range of reactions, including hydration to form a ketone, reduction to an alkene or alkane, and various coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Aromatic Ring: The dimethoxy-substituted phenyl ring could undergo electrophilic aromatic substitution reactions, although the specific conditions and regioselectivity would need to be experimentally determined.

The table below hypothetically outlines potential diversification reactions, though it must be stressed that these are based on general chemical principles rather than documented experimental results for this specific compound.

| Functional Site | Reaction Type | Potential Reagents | Hypothetical Product Class |

| Hydroxyl Group | Esterification | Acyl chlorides, Carboxylic anhydrides | Esters |

| Etherification | Alkyl halides (Williamson ether synthesis) | Ethers | |

| Terminal Alkyne | Sonogashira Coupling | Aryl or vinyl halides, Pd catalyst, Cu co-catalyst | Disubstituted alkynes |

| Click Chemistry (CuAAC) | Azides, Cu(I) catalyst | Triazoles | |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted aromatics |

| Halogenation | Br₂, FeBr₃ | Bromo-substituted aromatics |

Analytical Methodologies for Reaction Monitoring and Purity Assessment in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of organic compounds like 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol. It allows for the separation of the target molecule from starting materials, reagents, and impurities, enabling both qualitative identification and quantitative assessment of purity.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds, making it well-suited for a tertiary alcohol like this compound. The presence of the dimethoxyphenyl group provides a strong chromophore, making UV detection a primary choice for analysis.

Research Findings: The separation is typically achieved using reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is effective, with a mobile phase commonly consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Gradient elution, where the mobile phase composition is changed over time, can be employed to achieve better separation of components with different polarities.

A Diode Array Detector (DAD) or a variable wavelength UV detector is highly effective, typically set to a wavelength where the dimethoxyphenyl moiety exhibits maximum absorbance (around 230-280 nm). For more comprehensive analysis and identification of unknown impurities, HPLC can be coupled with a Mass Spectrometry (MS) detector (HPLC-MS). This provides mass information for each separated peak, aiding in structural elucidation. For instance, in the analysis of alkynyl analogs of natural lipids, HPLC/MS has been used to effectively separate and identify the alkyne-tagged molecules from their saturated counterparts. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | ~7.5 minutes |

Gas Chromatography (GC) with Specific Detectors (e.g., FID, TCD)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org For this compound, which has a moderate boiling point, GC analysis is feasible. The sample is vaporized in a heated injection port and separated on a column. 50megs.com The most common detector for this type of organic molecule is the Flame Ionization Detector (FID), which offers high sensitivity to hydrocarbons.

Research Findings: A high-temperature capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) is typically used. The oven temperature is programmed to ramp up, allowing for the separation of more volatile starting materials from the higher-boiling product. While direct analysis is possible, derivatization of the tertiary alcohol to a more volatile silyl (B83357) ether can sometimes improve peak shape and thermal stability. In the analysis of the related compound propargyl alcohol, GC has been used effectively following derivatization to ensure stability and detection. osha.gov

Table 2: Illustrative GC Parameters for Purity Analysis

| Parameter | Value |

| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Hypothetical Retention Time | ~12.2 minutes |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the quaternary carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. rsc.orgnih.gov Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric excess (ee) of a stereoselective synthesis. This is most commonly performed using chiral HPLC. nih.gov

Research Findings: The separation relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for a broad range of chiral compounds. nih.govmdpi.com The choice of mobile phase (normal phase, polar organic, or reverse phase) is critical and must be screened to find the optimal conditions for separation. sigmaaldrich.com

An alternative and powerful method involves the derivatization of the alkyne with a cobalt complex, such as dicobalt octacarbonyl. The resulting diastereomeric alkyne-cobalt complexes can often be easily separated on standard, non-chiral silica (B1680970) gel columns or with improved resolution on chiral columns. nih.gov This method is particularly useful for alkynes that may otherwise be difficult to resolve. nih.gov

Table 3: Illustrative Chiral HPLC Parameters for Enantiomeric Excess (ee) Determination

| Parameter | Value |

| Column | Chiralpak IA (Amylose-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detector | UV at 254 nm |

| Temperature | 25 °C |

| Hypothetical Retention Times | Enantiomer 1: 9.8 min; Enantiomer 2: 11.5 min |

In-situ Reaction Monitoring Techniques

In-situ (in the reaction mixture) monitoring provides real-time data on reaction progress, allowing for precise determination of endpoints and the detection of transient intermediates. This approach, often part of Process Analytical Technology (PAT), is invaluable for optimizing reaction conditions. ed.gov

Real-time Infrared (IR) or Raman Spectroscopy

Both Infrared (IR) and Raman spectroscopy can monitor reactions by tracking the concentration changes of functional groups. youtube.com For the synthesis of this compound, typically involving the addition of a propargyl nucleophile to 3,4-dimethoxyacetophenone, these techniques are highly effective.

Research Findings: A key spectroscopic feature for monitoring this reaction is the terminal alkyne group (C≡C-H) of the starting material (e.g., propargyl Grignard or lithium acetylide). The acetylenic C-H stretch gives a sharp, distinct peak in the IR spectrum around 3300 cm⁻¹. pnas.orglibretexts.org The consumption of the starting material can be tracked by the disappearance of this peak. pnas.org Concurrently, the formation of the product can be monitored by the appearance of the broad O-H stretch of the tertiary alcohol around 3400-3500 cm⁻¹.

Raman spectroscopy is particularly advantageous for monitoring the alkyne C≡C triple bond stretch (~2100-2150 cm⁻¹). nih.gov This vibration often provides a stronger and sharper signal in the Raman spectrum than in the IR spectrum, making it an excellent probe for reaction progress. nih.gov The C≡C stretching frequency is sensitive to its local environment, which can also provide insights into reaction intermediates. nih.gov

Table 4: Key Vibrational Frequencies for In-situ Spectroscopic Monitoring

| Functional Group | Technique | Wavenumber (cm⁻¹) | Observation |

| Acetylenic C-H (Reactant) | IR | ~3300 | Disappearance |

| Carbonyl C=O (Reactant) | IR, Raman | ~1680 | Disappearance |

| Alkyne C≡C (Reactant) | Raman | ~2120 | Disappearance |

| Tertiary O-H (Product) | IR | ~3450 (broad) | Appearance |

Online Mass Spectrometry

Online mass spectrometry allows for the direct sampling and analysis of a reaction mixture in real-time. nih.gov It offers high sensitivity and selectivity, as it can distinguish components based on their mass-to-charge ratio (m/z). acs.org This is especially useful in complex reaction mixtures where spectroscopic peaks might overlap. acs.org

Research Findings: Using an ionization source that can handle continuous sampling from the liquid phase, such as an Electrospray Ionization (ESI) or Atmospheric Solids Analysis Probe (ASAP) source, small aliquots of the reaction mixture are continuously ionized and analyzed by the mass spectrometer. nih.govwaters.com For the synthesis of this compound, the reaction could be monitored by tracking the ion corresponding to the starting ketone (3,4-dimethoxyacetophenone) and the ion corresponding to the protonated product molecule [M+H]⁺.

This technique provides a clear kinetic profile, showing the consumption of reactants and the formation of the product over time. It is a powerful tool for understanding reaction mechanisms, identifying byproducts, and optimizing conditions like temperature, catalyst loading, or addition rates. rsc.org

Table 5: Key Mass-to-Charge Ratios (m/z) for Online MS Monitoring

| Compound Name | Formula | Monoisotopic Mass | Observed Ion [M+H]⁺ | Observation |

| 3,4-Dimethoxyacetophenone (Reactant) | C₁₀H₁₂O₃ | 180.08 | 181.09 | Disappearance |

| This compound (Product) | C₁₃H₁₆O₃ | 220.11 | 221.12 | Appearance |

Advanced Titrimetric Methods for Functional Group Quantification

In the synthesis and quality control of complex organic molecules such as this compound, titrimetric analysis remains a cornerstone for the quantification of specific functional groups. These classical chemical methods, refined for modern research, offer robust, cost-effective, and accurate means to determine the purity and concentration of intermediates and final products. For this compound, the primary functional groups of interest for quantitative analysis are the tertiary hydroxyl group and the terminal alkyne.

Quantification of the Tertiary Hydroxyl Group

The tertiary alcohol in this compound is unreactive towards many common oxidizing agents under standard conditions, which are typically used for primary and secondary alcohols. unacademy.comyoutube.com Therefore, specific titrimetric methods are required for its accurate quantification.

Acetylation with Acetyl Chloride and Pyridine (B92270): A well-established method for the determination of hydroxyl groups, including sterically hindered tertiary alcohols, involves acylation. oregonstate.eduresearchgate.net A known excess of acetyl chloride, often in the presence of a catalyst like pyridine, is reacted with the sample. echemi.comstackexchange.com The acetyl chloride reacts with the hydroxyl group to form an ester. The unreacted acetyl chloride is then hydrolyzed to acetic acid, and the total acetic acid is titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521). A blank titration, without the sample, is also performed to determine the initial amount of acetyl chloride. The difference in the volume of titrant consumed between the blank and the sample titrations corresponds to the amount of acetyl chloride that reacted with the hydroxyl groups, thus allowing for the calculation of the hydroxyl content. oregonstate.edu

The reaction proceeds as follows:

Esterification: R-OH + CH₃COCl → R-OCOCH₃ + HCl

Hydrolysis of excess reagent: CH₃COCl + H₂O → CH₃COOH + HCl

Titration: CH₃COOH + NaOH → CH₃COONa + H₂O and HCl + NaOH → NaCl + H₂O

A typical procedure would involve dissolving a precisely weighed sample of this compound in a suitable solvent, adding a known volume of the acetylating reagent (acetyl chloride in pyridine), and allowing the reaction to proceed. After the reaction is complete, water is added to hydrolyze the excess acetyl chloride. The resulting solution is then titrated with a standardized sodium hydroxide solution using a suitable indicator, such as phenolphthalein. ksu.edu.sa

Ceric Ammonium Nitrate (B79036) Test (Qualitative and Potentially Quantitative): While primarily a qualitative test that produces a red or reddish-brown color in the presence of alcohols, the Ceric Ammonium Nitrate test can be adapted for quantitative analysis using spectrophotometry. harpercollege.edubyjus.comyoutube.comlabster.comresearchgate.net The intensity of the colored complex formed between the ceric ion and the alcohol is proportional to the alcohol concentration. By creating a standard curve with known concentrations of a similar alcohol, the concentration of the tertiary alcohol in the sample can be determined. researchgate.net However, for precise quantification, titrimetric methods like acetylation are generally preferred.

Quantification of the Terminal Alkyne Group

The terminal alkyne in this compound possesses an acidic proton, which is a key feature for its quantification via titration. khanacademy.org

Argentometric Titration: This method relies on the reaction of the terminal alkyne with a silver salt, typically silver nitrate, in a suitable solvent to form a silver acetylide precipitate. wikipedia.orgtaylorandfrancis.comslideshare.net Terminal alkynes react with ammoniacal silver nitrate (Tollens' Reagent) to yield a white precipitate of the silver acetylide. youtube.com This reaction can be the basis for a precipitation titration.

The reaction is as follows: R-C≡CH + [Ag(NH₃)₂]⁺ → R-C≡CAg(s) + NH₄⁺ + NH₃

In a typical procedure, the sample is dissolved in a suitable solvent, and an ammoniacal solution of silver nitrate is used as the titrant. The endpoint of the titration can be detected potentiometrically, where a change in the potential of a silver electrode indicates the completion of the precipitation, or by using a visual indicator. The formation of a persistent precipitate signals the endpoint. The volume of the silver nitrate solution of known concentration used to reach the endpoint allows for the calculation of the amount of terminal alkyne in the sample. wikipedia.orgresearchgate.netlumenlearning.com

Below are interactive data tables summarizing the principles of these titrimetric methods.

Table 1: Titrimetric Quantification of the Tertiary Hydroxyl Group

| Method | Principle | Reagents | Titrant | Indicator |

| Acetylation | Esterification of the hydroxyl group with a known excess of acetyl chloride. The unreacted reagent is hydrolyzed and back-titrated. oregonstate.edu | Acetyl chloride, Pyridine | Standardized NaOH solution | Phenolphthalein |

Table 2: Titrimetric Quantification of the Terminal Alkyne Group

| Method | Principle | Reagents | Titrant | Endpoint Detection |

| Argentometric Titration | Precipitation of the terminal alkyne as a silver acetylide. youtube.com | Ammoniacal Silver Nitrate (Tollens' Reagent) | Standardized Silver Nitrate solution | Potentiometric or visual (persistent precipitate) |

Potential Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Precursor for Novel Synthetic Intermediates

The distinct functional groups within 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol allow it to serve as a valuable starting material for a variety of synthetic intermediates. The terminal alkyne is particularly useful, providing a handle for carbon-carbon bond-forming reactions that are fundamental to modern organic synthesis.

Key transformations include:

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form disubstituted alkynes. This reaction would allow the direct attachment of various aromatic or unsaturated systems to the core structure.

Click Chemistry: As a terminal alkyne, the compound is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the facile synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is highly efficient and creates a stable, aromatic heterocyclic ring, which is a common scaffold in medicinal chemistry. nih.govsigmaaldrich.com

Hydration Reactions: The alkyne can undergo hydration, typically catalyzed by mercury or gold salts, to yield a methyl ketone. This transformation converts the alkyne into a different type of carbonyl-containing intermediate.

Derivatization of the Hydroxyl Group: The tertiary alcohol can be acylated or etherified to introduce new functional groups or protecting groups. Furthermore, under acidic conditions, it could be eliminated to form an enyne or participate in rearrangements like the Rupe or Meyer-Schuster rearrangement, yielding α,β-unsaturated ketones or aldehydes.

The dimethoxyphenyl group can also be functionalized, typically through electrophilic aromatic substitution, to add further complexity to the molecular structure.

| Functional Group | Reaction Type | Potential Product Class |

| Terminal Alkyne | Sonogashira Coupling | Disubstituted Alkynes |

| Azide-Alkyne Cycloaddition | 1,2,3-Triazoles | |

| Hydration | Methyl Ketones | |

| Tertiary Alcohol | Acylation / Etherification | Esters / Ethers |

| Meyer-Schuster Rearrangement | α,β-Unsaturated Ketones | |